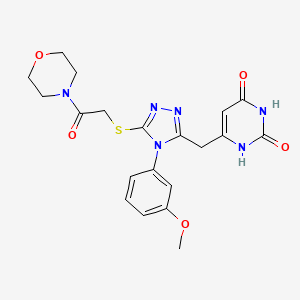

1-(2-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of boronic acid, which is commonly used in organic synthesis . Boronic acids are known to be mild Lewis acids and are generally stable and easy to handle .

Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic acids are often synthesized through reactions involving aryl halides and boronic acid aryl or vinyl esters .Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-Bromophenylboronic acid, includes a boron atom attached to two hydroxyl groups and a phenyl group .Chemical Reactions Analysis

Boronic acid-mediated cis-diol conjugation is a well-studied reaction . In Suzuki coupling, aryl halides and boronic acid aryl or vinyl esters or boronic acids are coupled .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-Bromophenylboronic acid, include a melting point of 113 °C and a molecular weight of 200.83 g/mol .科学的研究の応用

Stereochemistry and Electrochemical Synthesis

- The electrochemical behaviors of related bromocyclopropane carboxylic acids and their methyl esters have been investigated, highlighting interactions between alkyl bromides and nitrogen cations. These studies contribute to understanding the stereochemistry of electroreductions and asymmetric electrochemical synthesis, offering pathways for the generation of optically active products from dibromide derivatives (Hazard, Jaouannet, & Tallec, 1982).

Crystal Structure Analysis

- Research into the structure and conformation of related cyclopropene and cyclopropanecarboxylic acids through X-ray methods has provided valuable insights into molecular interactions and conformational preferences, which are crucial for designing molecules with desired chemical and physical properties (Korp, Bernal, & Fuchs, 1983).

Enzyme Inhibition Studies

- Cyclopropylcarboxylic acids and esters incorporating bromophenol moieties have been explored as inhibitors of carbonic anhydrase enzyme (CA), revealing potent inhibitory effects. Such studies are instrumental in identifying new therapeutic agents for various diseases (Boztaş et al., 2015).

Ethylene Biosynthesis Inhibition

- The synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety have been conducted, demonstrating their effectiveness as inhibitors of ethylene biosynthesis. This research has implications for agriculture, particularly in controlling ripening and senescence in plants (Boztaş et al., 2019).

Mechanistic Studies

- Detailed mechanistic studies on related compounds, such as 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), have been conducted to understand their decomposition and inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase, providing insights into their stability and reactivity under physiological conditions (Liu et al., 2015).

作用機序

Target of Action

Compounds with similar structures, such as boronic acids, are known to interact with various biological targets .

Mode of Action

Bromophenyl compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . In these reactions, a succinimidyl radical removes a hydrogen atom from the benzylic position, leading to various transformations .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the oxidative addition of electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(2-bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF2O2/c11-7-4-2-1-3-6(7)9(8(14)15)5-10(9,12)13/h1-4H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBQUVPRKSWRFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C2=CC=CC=C2Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid](/img/structure/B2932257.png)

![8-(3-Imidazolylpropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2932258.png)

![3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2932263.png)

![(2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2932265.png)

![N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2932266.png)

![ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate](/img/structure/B2932271.png)

![2-bromo-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2932272.png)